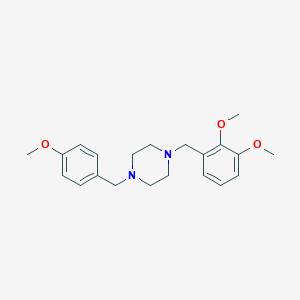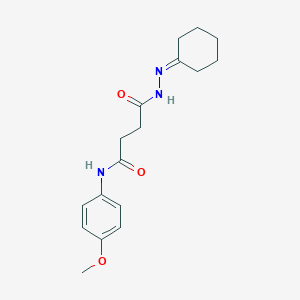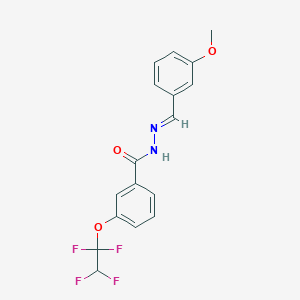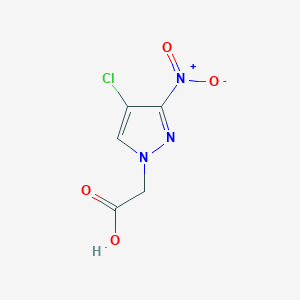![molecular formula C16H17N3O4S2 B494548 METHYL 2-({[(4-ETHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B494548.png)
METHYL 2-({[(4-ETHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-({[(4-ETHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE: is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, an ethoxybenzoyl group, and a carbonothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({[(4-ETHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Ethoxybenzoyl Group: The ethoxybenzoyl group can be introduced through an acylation reaction using 4-ethoxybenzoyl chloride and a suitable base.
Formation of the Carbonothioyl Group: The carbonothioyl group can be introduced through the reaction of the intermediate compound with carbon disulfide and a suitable amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({[(4-ETHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; typically carried out in polar solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines or other reduced derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
METHYL 2-({[(4-ETHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of METHYL 2-({[(4-ETHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
- Methyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
Uniqueness
METHYL 2-({[(4-ETHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to the presence of the ethoxybenzoyl group, which can impart specific chemical and biological properties. This makes it distinct from other similar compounds and potentially more suitable for certain applications.
Properties
Molecular Formula |
C16H17N3O4S2 |
|---|---|
Molecular Weight |
379.5g/mol |
IUPAC Name |
methyl 2-[(4-ethoxybenzoyl)carbamothioylamino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C16H17N3O4S2/c1-4-23-11-7-5-10(6-8-11)13(20)18-15(24)19-16-17-9(2)12(25-16)14(21)22-3/h5-8H,4H2,1-3H3,(H2,17,18,19,20,24) |
InChI Key |
PZEFIBYFAKFERL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC(=C(S2)C(=O)OC)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC(=C(S2)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-(2-hydroxy-5-methylphenyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B494470.png)
![N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B494471.png)

![2-(1,3-benzothiazol-2-yl)-5-phenyl-4-[(propylimino)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B494475.png)

![11-(2-chloro-6-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B494477.png)

![Ethyl 2-[(trifluoroacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B494480.png)
![2-fluoro-N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B494482.png)
![Ethyl 4-(4-chlorophenyl)-5-methyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxylate](/img/structure/B494483.png)
![N-[3-carbamoyl-4-(4-ethylphenyl)-5-methylthiophen-2-yl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide](/img/structure/B494485.png)

![4-CHLORO-1-METHYL-N~3~-[(4-METHYLPIPERAZINO)CARBOTHIOYL]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B494488.png)
![N-[3-carbamoyl-5-methyl-4-(4-methylphenyl)thiophen-2-yl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide](/img/structure/B494489.png)
